molecular formula C17H18F3N3O3 B2584582 (4-((5-Methylisoxazol-4-yl)methyl)piperazin-1-yl)(4-(trifluoromethoxy)phenyl)methanone CAS No. 2034542-16-8

(4-((5-Methylisoxazol-4-yl)methyl)piperazin-1-yl)(4-(trifluoromethoxy)phenyl)methanone

Cat. No.: B2584582
CAS No.: 2034542-16-8
M. Wt: 369.344
InChI Key: BXRWFLUHPVBEQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-((5-Methylisoxazol-4-yl)methyl)piperazin-1-yl)(4-(trifluoromethoxy)phenyl)methanone (CAS 2034542-16-8) is a chemical compound with the molecular formula C17H18F3N3O3 and a molecular weight of 369.34 g/mol . This structurally complex molecule integrates two pharmaceutically important motifs: an isoxazole ring and a piperazine scaffold. The isoxazole ring is a five-membered heterocycle recognized for its wide spectrum of biological activities in medicinal chemistry research . The piperazine moiety is a highly privileged structure in drug discovery, frequently employed to optimize pharmacokinetic properties and receptor binding affinity. The presence of the trifluoromethoxy group on the phenyl ring is a common strategy to enhance metabolic stability and membrane permeability in drug candidates. Compounds featuring a piperazine linker between an aromatic system and a heterocyclic group have demonstrated significant research value in various areas, including the development of antiviral agents . The specific molecular architecture of this compound makes it a valuable intermediate or scaffold for researchers in medicinal chemistry, particularly for designing and synthesizing new bioactive molecules for screening campaigns and structure-activity relationship (SAR) studies. It is suitable for use in hit-to-lead optimization programs, pharmacological probe development, and as a building block in combinatorial chemistry. This product is intended for research purposes in a controlled laboratory environment. It is For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions, referring to the relevant Material Safety Data Sheet (MSDS) before use.

Properties

IUPAC Name

[4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl]-[4-(trifluoromethoxy)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F3N3O3/c1-12-14(10-21-26-12)11-22-6-8-23(9-7-22)16(24)13-2-4-15(5-3-13)25-17(18,19)20/h2-5,10H,6-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXRWFLUHPVBEQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)CN2CCN(CC2)C(=O)C3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-((5-Methylisoxazol-4-yl)methyl)piperazin-1-yl)(4-(trifluoromethoxy)phenyl)methanone is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and applications based on diverse research findings.

Structure and Properties

The molecular structure of the compound includes:

  • Piperazine ring
  • Methylisoxazole moiety
  • Trifluoromethoxy-substituted phenyl group

These structural components are pivotal for its biological activity, influencing interactions with various biological targets.

Biological Activity

Research indicates that this compound exhibits several biological activities, primarily in the fields of pharmacology and agricultural chemistry. The following sections detail specific areas of biological activity.

Antimicrobial Activity

The compound has shown promising antifungal activity , particularly against pathogens such as Botrytis cinerea and Rhizoctonia cerealis. In vitro studies demonstrated moderate to good efficacy in inhibiting these fungi, which is significant for agricultural applications.

PathogenActivity Level
Botrytis cinereaModerate
Rhizoctonia cerealisGood

The mechanism of action involves interaction with specific enzymes or receptors. Preliminary studies suggest that the trifluoromethoxy group enhances binding affinity, potentially leading to stronger inhibitory effects on target proteins involved in fungal growth and proliferation.

Interaction Studies

Understanding how this compound interacts with biological targets is crucial for optimizing its pharmacological profile. Interaction studies typically employ biochemical assays to determine binding affinities and inhibitory constants (IC50 values).

Synthesis

The synthesis of This compound involves multi-step organic reactions. Key steps include:

  • Formation of the piperazine intermediate.
  • Reaction with the isoxazole derivative under basic conditions.
  • Coupling with trifluoromethoxy-substituted phenyl groups.

This synthetic pathway is designed to maximize yield and purity, allowing for further biological evaluation.

Case Studies

Several case studies have highlighted the compound's potential applications:

  • Antifungal Applications : A study reported successful inhibition of Botrytis cinerea using varying concentrations of the compound, indicating its potential as a lead antifungal agent in agricultural settings.
  • Pharmaceutical Development : The compound's unique structural features suggest its utility in developing new drugs targeting specific diseases, particularly those involving microbial infections.
  • Herbicidal Activity : Research also indicates that derivatives of this compound may serve as effective herbicides, demonstrating moderate to good herbicidal activity against various plant pathogens.

Scientific Research Applications

The biological activity of this compound has been evaluated through various pharmacological assays. Key areas of interest include:

  • Antifungal Activity : Research has indicated that this compound exhibits antifungal properties, particularly against pathogens such as Botrytis cinerea and Rhizoctonia cerealis .
  • Pharmaceutical Development : The unique structural features suggest potential as a lead compound for the development of new drugs targeting specific diseases, including antimicrobial and anti-inflammatory applications .
  • Research Tools : The compound can be utilized in biochemical studies to explore mechanisms of action related to its structural characteristics, providing insights into enzyme or receptor interactions .

Synthesis and Mechanisms

The synthesis of this compound typically involves multi-step organic reactions, which can vary based on specific precursors used. Understanding the synthesis pathway is crucial for optimizing yields and enhancing biological activity.

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

  • Antimicrobial Studies : In vitro assays demonstrated significant activity against fungal strains, suggesting its utility in developing antifungal agents .
  • Pharmacological Profiling : Interaction studies have focused on how this compound interacts with biological targets, such as enzymes or receptors, which is essential for optimizing its pharmacological profile .

Chemical Reactions Analysis

Alkylation and Functional Group Modifications

The piperazine nitrogen atoms are primary sites for alkylation reactions. For example, intermediates with free amines (e.g., compound 10 in Scheme 1 of ) undergo alkylation using benzyl halides or other alkylating agents to introduce substituents.

Reaction Example :

Piperazine intermediate+R-XBase (e.g., K2CO3),DMFAlkylated product\text{Piperazine intermediate} + \text{R-X} \xrightarrow{\text{Base (e.g., K}_2\text{CO}_3), \text{DMF}} \text{Alkylated product}

Conditions :

  • Solvent: DMF or acetonitrile

  • Temperature: 60–80°C

  • Catalysts/Additives: Potassium carbonate or triethylamine

Outcome :
Introduction of alkyl/aryl groups enhances solubility or modifies bioactivity.

Hydrolysis of Protecting Groups

The trifluoromethoxy group is generally stable under acidic/basic conditions, but methoxy groups (if present as intermediates) are hydrolyzed to phenolic hydroxyls.

Reaction Example (Scheme 4 ):

Ar-OCH3HBr/AcOHAr-OH\text{Ar-OCH}_3 \xrightarrow{\text{HBr/AcOH}} \text{Ar-OH}

Conditions :

  • Reagents: 48% HBr in acetic acid

  • Temperature: Reflux (110–120°C)

  • Duration: 4–6 hours

Application :
Generates reactive phenolic groups for further derivatization (e.g., benzylation in Scheme 9 ).

Cyclization Reactions

The isoxazole ring can participate in cycloadditions or serve as a directing group. Pyrazole analogs are synthesized via hydrazine cyclization with β-diketones (Scheme 8 ):

Reaction Example :

β-diketone+hydrazine1,5-diarylpyrazole\beta\text{-diketone} + \text{hydrazine} \rightarrow 1,5\text{-diarylpyrazole}

Conditions :

  • Solvent: Methanol/ethanol

  • Temperature: Room temperature to reflux

  • Catalysts: Triethylamine for deprotonation

Outcome :
Forms heterocyclic cores critical for bioactivity optimization.

Nucleophilic Aromatic Substitution

Electron-deficient aryl rings (e.g., trifluoromethoxy-substituted) undergo substitution with nucleophiles like amines or thiols.

Reaction Example :

Ar-X+NH2RPd catalystAr-NHR\text{Ar-X} + \text{NH}_2\text{R} \xrightarrow{\text{Pd catalyst}} \text{Ar-NHR}

Conditions :

  • Catalyst: Pd(OAc)₂/Xantphos

  • Base: Cs₂CO₃

  • Solvent: Toluene or dioxane

Outcome :
Introduces amino groups for enhanced target binding.

Reductive Amination

The ketone group in the methanone moiety can undergo reductive amination to form secondary amines.

Reaction Example :

R-C(=O)-R’+NH2R”NaBH3CNR-CH(NHR”)-R’\text{R-C(=O)-R'} + \text{NH}_2\text{R''} \xrightarrow{\text{NaBH}_3\text{CN}} \text{R-CH(NHR'')-R'}

Conditions :

  • Reducing agent: Sodium cyanoborohydride

  • Solvent: MeOH/THF

  • pH: Controlled acidic (e.g., acetic acid)

Application :
Modifies the ketone to improve pharmacokinetic properties.

Oxidative Stability

The trifluoromethoxy group resists oxidation, but the isoxazole ring may degrade under strong oxidants (e.g., KMnO₄).

Reactivity Ranking :

Piperazine>Isoxazole>Trifluoromethoxy aryl\text{Piperazine} > \text{Isoxazole} > \text{Trifluoromethoxy aryl}

Challenges and Limitations

  • Steric Hindrance : Bulky substituents on the piperazine ring reduce reaction rates.

  • Solubility Issues : The trifluoromethoxy group increases hydrophobicity, complicating aqueous-phase reactions.

  • Regioselectivity : Competing pathways in cyclization require careful optimization (e.g., Scheme 6 vs. Scheme 7 ).

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound can be compared to other arylpiperazine derivatives and heterocyclic hybrids, focusing on structural motifs, synthetic strategies, and inferred pharmacological profiles.

Structural Analogues and Substituent Effects

Compound Key Structural Features Synthetic Pathway Potential Pharmacological Relevance
(4-((5-Methylisoxazol-4-yl)methyl)piperazin-1-yl)(4-(trifluoromethoxy)phenyl)methanone (Target Compound) - Piperazine core
- 5-Methylisoxazole methyl group
- 4-Trifluoromethoxy phenyl
Likely via coupling of substituted piperazine with activated carbonyl intermediates Hypothesized CNS activity (e.g., serotonin/dopamine modulation)
Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone (Compound 21, MK37) - Piperazine core
- Thiophene substituent
- 4-Trifluoromethyl phenyl
Nucleophilic substitution or coupling reactions Dopamine D3 receptor ligand (preclinical studies)
4-(1H-Pyrazol-4-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one (Compound 5) - Piperazine core
- Pyrazole-substituted butanone
- 4-Trifluoromethyl phenyl
Coupling of arylpiperazine with functionalized carboxylic acid derivatives Antipsychotic/antidepressant candidate (inferred)
4-(4-Aminobenzoyl)piperazin-1-ylmethanone - Piperazine core
- Furan carbonyl
- 4-Aminophenyl
Reduction of nitro intermediates (e.g., SnCl2-mediated) Antimicrobial/anticancer applications (exploratory)
1-(4-(4-Chlorophenyl)piperazin-1-yl)ethanone derivatives - Piperazine core
- Chlorophenyl/fluorophenyl substituents
- Acetyl group
Nucleophilic acyl substitution with halogenated arylpiperazines Anticonvulsant/antimicrobial activity (reported)

Key Differences and Implications

Substituent Effects on Bioactivity: The trifluoromethoxy group in the target compound may enhance lipophilicity and metabolic stability compared to the trifluoromethyl or halogenated (e.g., Cl, F) groups in analogs .

Synthetic Complexity: The methylisoxazole-piperazine linkage in the target compound likely requires specialized coupling conditions (e.g., Mitsunobu or nucleophilic alkylation), contrasting with the simpler acylations used for thiophene or pyrazole derivatives .

Pharmacological Predictions: While Compound 21 (MK37) demonstrated dopamine receptor affinity, the target compound’s trifluoromethoxy group and isoxazole substituent may shift activity toward serotonin receptors, as seen in other arylpiperazine antidepressants . The absence of a butanone spacer (cf. Compound 5) in the target compound suggests reduced conformational flexibility, which could impact blood-brain barrier penetration .

Q & A

Q. Critical Parameters :

  • Solvent selection (polar aprotic solvents enhance acylation efficiency).
  • Temperature control (0–5°C during acylation to minimize side reactions).

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and piperazine ring conformation. Deuterated DMSO or CDCl₃ is preferred for solubility .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (e.g., observed [M+H]⁺ should match theoretical ±2 ppm).
  • X-ray Crystallography : For unambiguous structural confirmation, especially if novel polymorphs are suspected .
  • IR Spectroscopy : To detect carbonyl (C=O, ~1650–1700 cm⁻¹) and trifluoromethoxy (C-O-CF₃, ~1250 cm⁻¹) groups .

Basic: How does solvent choice impact stability during synthesis?

Methodological Answer:

  • Polar aprotic solvents (DMSO, DMF) : Enhance reaction rates but may promote hydrolysis of trifluoromethoxy groups at elevated temperatures.
  • Non-polar solvents (toluene, DCM) : Ideal for acylation steps due to low reactivity with electrophilic intermediates .
  • Protic solvents (methanol, ethanol) : Useful for recrystallization but avoid prolonged exposure to prevent esterification or degradation .

Stability Testing : Monitor via TLC or HPLC at 24-hour intervals to detect decomposition.

Advanced: How to resolve contradictions between predicted and observed NMR spectra?

Methodological Answer:

  • Deuterated Solvents : Use CDCl₃ or DMSO-d₆ to eliminate solvent peak interference.
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals; e.g., distinguish piperazine methylene protons from isoxazole protons .
  • Dynamic Effects : Account for rotational barriers in the piperazine ring (e.g., chair vs. boat conformers) that may split signals unexpectedly .
  • Reference Compounds : Compare with spectra of structurally analogous compounds (e.g., 4-(4-hydroxyphenyl)piperazine derivatives) .

Advanced: What strategies improve synthetic yield and purity?

Methodological Answer:

Factor Optimization Strategy Yield Improvement
Catalyst Use DMAP (4-dimethylaminopyridine) instead of triethylamine for acylation .+15–20%
Temperature Maintain −10°C during coupling to suppress diacylation byproducts .+10%
Reaction Time Extend acylation to 48 hours for sterically hindered intermediates .+25%
Purification Gradient elution (hexane → ethyl acetate) for column chromatography .Purity >99%

Advanced: How to integrate this compound into a theoretical framework for drug discovery?

Methodological Answer:

  • Receptor Docking : Use molecular docking (AutoDock Vina) to predict binding affinity for targets like serotonin receptors (5-HT₃/5-HT₄), given the piperazine moiety’s pharmacological relevance .
  • QSAR Modeling : Corate substituent effects (e.g., trifluoromethoxy vs. methoxy) on bioactivity using Hammett σ constants .
  • In Silico ADMET : Predict pharmacokinetics (e.g., blood-brain barrier penetration) via SwissADME or pkCSM .

Advanced: How to address conflicting bioactivity data across assays?

Methodological Answer:

  • Assay Validation : Use orthogonal assays (e.g., fluorescence polarization vs. SPR for binding affinity) to confirm results .
  • Buffer Conditions : Test pH (6.5–7.4) and ionic strength effects on compound solubility and aggregation .
  • Control Compounds : Include known agonists/antagonists (e.g., ketanserin for 5-HT₂ assays) to calibrate assay sensitivity .

Advanced: What computational methods predict reactivity or degradation pathways?

Methodological Answer:

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to identify electrophilic sites prone to hydrolysis .
  • Hirshfeld Surface Analysis : Map intermolecular interactions (e.g., C-F⋯H contacts) to assess crystal packing stability .
  • MD Simulations : Simulate solvation in explicit water models (TIP3P) to predict hydrolysis kinetics of the trifluoromethoxy group .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.